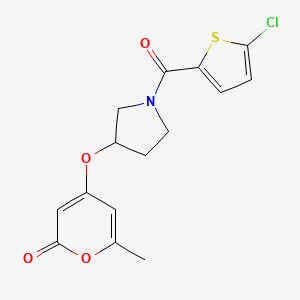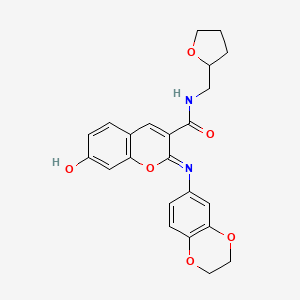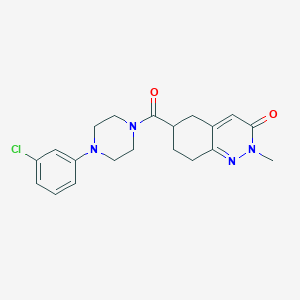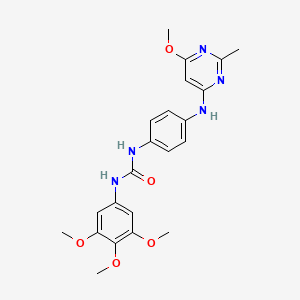
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as DPU-4, is a chemical compound that has drawn significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives, which share structural similarities with 1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This utility is evident in their strong adsorption on metal surfaces, forming protective layers that inhibit corrosion, as explored by Mistry et al. (2011) in "Corrosion inhibition performance of 1,3,5-triazinyl urea derivatives as a corrosion inhibitor for mild steel in 1 N HCL" (Mistry et al., 2011).
Anticancer Potential
Urea derivatives have been identified as potential anticancer agents. Jian Feng et al. (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. The study "Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents" highlights the significant antiproliferative effects of these compounds (Jian Feng et al., 2020).
Chemical Synthesis
The role of urea derivatives in facilitating various chemical syntheses has been researched. Gao et al. (2007) investigated the synthesis of methyl N-phenyl carbamate using dimethyl carbonate and 1,3-diphenyl urea, presenting efficient catalysis under atmospheric pressure in "Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions" (Gao et al., 2007).
Material Science Applications
In the field of material science, urea derivatives are utilized to modify the properties of various materials. For example, Fei Wu (2013) in "Accelerating Effect of Urea Derivatives on Epoxy/Dicyandiamide System" demonstrated how different ureas can accelerate the curing process in epoxy/dicyandiamide systems, which is vital for adhesive and coating applications (Fei Wu, 2013).
Environmental Monitoring
Urea derivatives are also applied in environmental monitoring. Katmeh et al. (1994) developed an enzyme-linked immunosorbent assay for detecting the urea herbicide isoproturon in water, showcasing the use of urea derivatives in environmental analysis in "Development of an enzyme-linked immunosorbent assay for isoproturon in water" (Katmeh et al., 1994).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-10-6-9-16(19(17)27-2)22-20(25)21-12-14-11-18(24)23(13-14)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFJNFMLSHKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705717.png)

![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2705725.png)




![N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2705732.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)



